molecular formula C6H13NO3 B1588374 2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid CAS No. 7522-43-2

2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid

Cat. No. B1588374
CAS RN: 7522-43-2
M. Wt: 147.17 g/mol
InChI Key: QTYSAGIKKRDGIV-LURJTMIESA-N
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Description

Tris is an organic compound with the formula (HOCH2)3CNH2 . It is extensively used in biochemistry and molecular biology as a component of buffer solutions . It contains a primary amine and thus undergoes the reactions associated with typical amines .


Synthesis Analysis

While specific synthesis methods for Tris were not found in the search results, it’s known that Tris contains a primary amine and thus undergoes the reactions associated with typical amines .


Molecular Structure Analysis

The molecular structure of Tris is (HOCH2)3CNH2 . It has a molar mass of 121.136 g·mol−1 .


Chemical Reactions Analysis

Tris is known to undergo reactions associated with typical amines, such as condensations with aldehydes . It also complexes with metal ions in solution .


Physical And Chemical Properties Analysis

Tris appears as a white crystalline powder . It has a density of 1.328g/cm3 . Its melting point is >175-176 °C (448-449 K) and boiling point is 219 °C (426 °F; 492 K) . It is soluble in water at 50 g/100 mL (25 °C) . The conjugate acid of Tris has a pKa of 8.07 at 25 °C .

Future Directions

Tris is extensively used in biochemistry and molecular biology as a component of buffer solutions, especially for solutions of nucleic acids . In 2023, a strain of Pseudomonas hunanensis was found to be able to degrade Tris buffer , indicating potential future research directions in biodegradation of this compound.

properties

IUPAC Name

2-amino-2-(hydroxymethyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(2)6(7,3-8)5(9)10/h4,8H,3,7H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYSAGIKKRDGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(hydroxymethyl)-3-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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